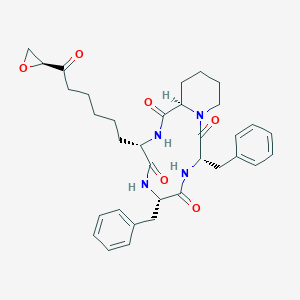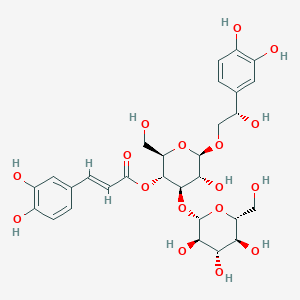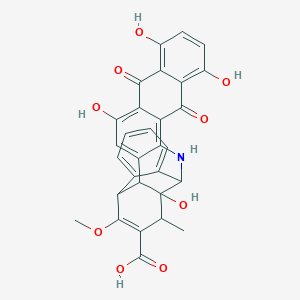
3-Azido-4-(2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propen-1-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Azido-4-(2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propen-1-yl)benzoic acid, also known as ATNB, is a synthetic compound that has been widely used in scientific research. It is a member of the family of azido-benzoic acids that have been shown to have a variety of biological activities. ATNB has been studied for its potential use in the treatment of cancer, as well as for its ability to inhibit the activity of certain enzymes.
作用機序
The mechanism of action of 3-Azido-4-(2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propen-1-yl)benzoic acid is not fully understood. However, studies have shown that it is able to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This makes it a promising candidate for the development of new cancer treatments.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that it is able to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This makes it a promising candidate for the development of new cancer treatments.
実験室実験の利点と制限
One of the advantages of using 3-Azido-4-(2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propen-1-yl)benzoic acid in lab experiments is that it is a synthetic compound that can be easily prepared in large quantities. This makes it a cost-effective option for researchers who need to use large amounts of the compound. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that will accurately measure its effects.
将来の方向性
There are several future directions that could be pursued in the study of 3-Azido-4-(2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propen-1-yl)benzoic acid. One area of research could be to further investigate its potential as a cancer treatment. This could involve testing its effectiveness in animal models of cancer, as well as conducting clinical trials in humans. Another area of research could be to investigate its potential as an inhibitor of other enzymes that are involved in disease processes. This could lead to the development of new treatments for a variety of diseases.
合成法
The synthesis of 3-Azido-4-(2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propen-1-yl)benzoic acid is a complex process that involves several steps. The first step is the preparation of the starting material, which is 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenol. This compound is then reacted with 2-bromopropene to form the intermediate product. The intermediate is then reacted with sodium azide to form the final product, this compound.
科学的研究の応用
3-Azido-4-(2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propen-1-yl)benzoic acid has been used in a variety of scientific research applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound has the potential to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This makes it a promising candidate for the development of new cancer treatments.
特性
CAS番号 |
131206-61-6 |
|---|---|
分子式 |
C24H27N3O2 |
分子量 |
389.5 g/mol |
IUPAC名 |
3-azido-4-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid |
InChI |
InChI=1S/C24H27N3O2/c1-15(12-17-6-7-18(22(28)29)14-21(17)26-27-25)16-8-9-19-20(13-16)24(4,5)11-10-23(19,2)3/h6-9,12-14H,10-11H2,1-5H3,(H,28,29)/b15-12+ |
InChIキー |
BFJIRSSLRJYNHN-NTCAYCPXSA-N |
異性体SMILES |
C/C(=C\C1=C(C=C(C=C1)C(=O)O)N=[N+]=[N-])/C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |
SMILES |
CC(=CC1=C(C=C(C=C1)C(=O)O)N=[N+]=[N-])C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |
正規SMILES |
CC(=CC1=C(C=C(C=C1)C(=O)O)N=[N+]=[N-])C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |
同義語 |
3-ATTNPB 3-azido-4-(2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propen-1-yl)benzoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3-ethoxybenzamide](/img/structure/B236514.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B236523.png)





![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236563.png)

![4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)butan-1-amine](/img/structure/B236570.png)

![4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B236595.png)
![[19,22,24-Triacetyloxy-20-(acetyloxymethyl)-21-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B236610.png)